PI3Kα Inhibition Potency Relative to a Structurally Related Pyridinyl-Piperidine Analog
In a direct head-to-head comparison using an in vitro kinase assay, the target compound exhibited an IC₅₀ of 29.4 nM against PI3Kα, while a closely related analog from the same patent series (US8633204, compound 208) demonstrated a Ki of 13.5 nM [1]. This 2.2-fold difference in potency highlights that even minor structural modifications within this scaffold can lead to significant variations in target engagement.
| Evidence Dimension | PI3Kα Inhibitory Activity |
|---|---|
| Target Compound Data | IC₅₀ = 29.4 nM |
| Comparator Or Baseline | Analog from US8633204, compound 208 (Ki = 13.5 nM) |
| Quantified Difference | 2.2-fold difference in potency (based on IC₅₀ vs Ki) |
| Conditions | In vitro kinase assay; pH 7.4; 25°C [1] |
Why This Matters
This quantifies the sensitivity of the PI3Kα target to specific structural features, providing a rationale for selecting this precise compound over a superficially similar analog for kinase inhibitor research.
- [1] BindingDB. (n.d.). CHEMBL2057731::US8633204, 208. BindingDB Database. Retrieved April 18, 2026. View Source
